(+)-D-threo-PDMP (hydrochloride)
(+)-D-threo-PDMP (hydrochloride)
(+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP (Item No. 10005276). In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.
Brand Name:
Vulcanchem
CAS No.:
139889-62-6
VCID:
VC0125479
InChI:
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
SMILES:
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Molecular Formula:
C23H38N2O3 • HCl
Molecular Weight:
427 g/mol
(+)-D-threo-PDMP (hydrochloride)
CAS No.: 139889-62-6
Reference Standards
VCID: VC0125479
Molecular Formula: C23H38N2O3 • HCl
Molecular Weight: 427 g/mol
CAS No. | 139889-62-6 |
---|---|
Product Name | (+)-D-threo-PDMP (hydrochloride) |
Molecular Formula | C23H38N2O3 • HCl |
Molecular Weight | 427 g/mol |
IUPAC Name | N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride |
Standard InChI | InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 |
Standard InChIKey | HVJHJOYQTSEKPK-BLDCTAJRSA-N |
Isomeric SMILES | CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
SMILES | CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Canonical SMILES | CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Description | (+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP (Item No. 10005276). In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM. |
Solubility | 64.1 [ug/mL] |
Synonyms | 1-phenyl-2-decanoylamino-3-morpholino-1-propanol 2-decanoylamino-3-morpholino-1-phenylpropanol D-PDMP compound D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol DAMPP PDMP RV 538 RV 538, (R-(R*,R*))-isomer RV-538 threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol |
Reference | 1.Vunnam, R.R., and Radin, N.S. Analogs of ceramide that inhibit glucocerebroside synthetase in mouse brain. Chemistry and Physics of Lipids 26, 265-278 (1980). |
PubChem Compound | 16219895 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume